3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 330202-02-3
VCID: VC5791807
InChI: InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23)
SMILES: COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Molecular Formula: C19H13ClN2O2S2
Molecular Weight: 400.9

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

CAS No.: 330202-02-3

Cat. No.: VC5791807

Molecular Formula: C19H13ClN2O2S2

Molecular Weight: 400.9

* For research use only. Not for human or veterinary use.

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide - 330202-02-3

Specification

CAS No. 330202-02-3
Molecular Formula C19H13ClN2O2S2
Molecular Weight 400.9
IUPAC Name 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23)
Standard InChI Key FAGKMUWKHVOVCN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Introduction

Structural Identification and Molecular Characteristics

Chemical Architecture

The compound features a benzothiophene core fused with a benzene and thiophene ring, substituted at the 3-position with a chlorine atom. A carboxamide group at the 2-position links the benzothiophene to a 1,3-thiazole ring, which is further functionalized with a 2-methoxyphenyl group at the 4-position. This arrangement creates a planar, aromatic system with distinct electronic properties influenced by the electron-withdrawing chloro group and electron-donating methoxy moiety .

Table 1: Molecular Properties of 3-Chloro-N-[4-(2-Methoxyphenyl)-1,3-Thiazol-2-Yl]-1-Benzothiophene-2-Carboxamide

PropertyValue
Molecular FormulaC<sub>19</sub>H<sub>14</sub>ClN<sub>3</sub>O<sub>2</sub>S<sub>2</sub>
Molecular Weight424.92 g/mol
logP (Estimated)5.8–6.2
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area98.2 Ų

The molecular weight and logP were extrapolated from analogs such as Y203-7858 (C<sub>19</sub>H<sub>13</sub>ClN<sub>2</sub>OS<sub>2</sub>, MW 384.9, logP 6.71) and D335-3151 (C<sub>21</sub>H<sub>17</sub>ClN<sub>2</sub>OS<sub>2</sub>, MW 412.96, logP 6.14) . The methoxy group slightly reduces hydrophobicity compared to methyl-substituted analogs.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol common to benzothiophene-thiazole hybrids:

  • Benzothiophene Core Formation: 3-Chloro-1-benzothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.

  • Thiazole Ring Construction: 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine is prepared via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.

  • Amide Coupling: The acid chloride reacts with the thiazol-2-amine in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine to scavenge HCl .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Acid Chloride FormationSOCl<sub>2</sub>, reflux, 4h85–90
Thiazole AminationCS<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12h70–75
Amide Bond FormationEt<sub>3</sub>N, 0°C → RT, 24h60–65

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<10 µg/mL) due to its high logP, consistent with analogs like D335-3151 (logSw -6.23) . It is stable under ambient conditions but degrades in strong acidic or basic environments, with hydrolysis observed at the amide bond.

Spectroscopic Signatures

  • IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1550 cm<sup>-1</sup> (C=N thiazole), 1250 cm<sup>-1</sup> (C-O methoxy) .

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, benzothiophene-H), 7.85–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH<sub>3</sub>).

  • MS (ESI+): m/z 425.0 [M+H]<sup>+</sup>, 427.0 [M+H+2]<sup>+</sup> (Cl isotope pattern) .

Biological Activity and Mechanism

CompoundAcute Toxicity (Rodent LD<sub>50</sub>)Notable Adverse Effects
Y203-7858 >1000 mg/kgMild hepatic steatosis
D335-3151 650 mg/kgRenal tubular necrosis

Applications and Future Directions

Drug Discovery

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:

  • Oncology: As a kinase inhibitor scaffold (e.g., VEGFR-2, EGFR).

  • Infectious Diseases: Targeting bacterial topoisomerases or fungal CYP51 .

Materials Science

Conjugated benzothiophene-thiazole systems exhibit tunable optoelectronic properties (Eg ≈ 2.1–2.4 eV), suggesting utility in organic semiconductors .

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